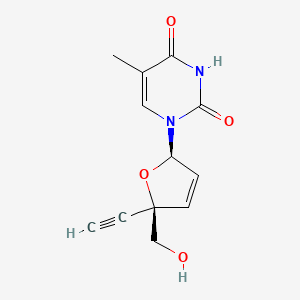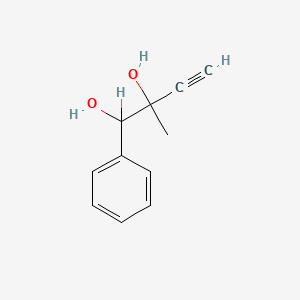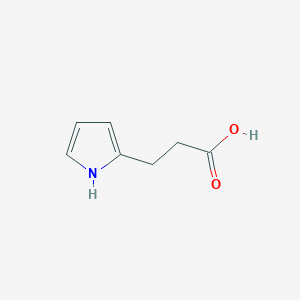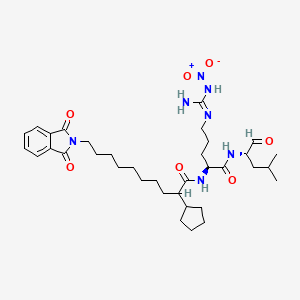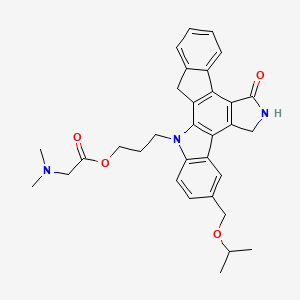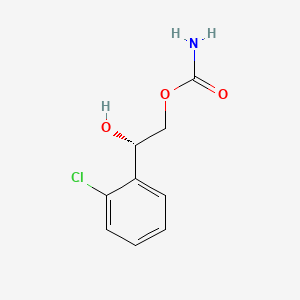
Carisbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Reaktivität von Carbamaten und deren Derivaten.
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkung durch Hemmung spannungsgesteuerter Natriumkanäle entfaltet, wodurch die wiederholte neuronale Feuerrate reduziert wird . Diese Wirkung trägt dazu bei, neuronale Membranen zu stabilisieren und die Ausbreitung von Krampfanfällen zu verhindern .
Wirkmechanismus
Target of Action
Carisbamate, an experimental anticonvulsant drug, is believed to interact with neurotransmitter receptors .
Biochemical Pathways
neuronal signaling pathways associated with sodium ion channels. By inhibiting these channels, this compound could potentially alter the excitability of neurons and thus influence the propagation of electrical signals within the nervous system .
Pharmacokinetics
This compound has shown linear pharmacokinetics at doses of 100 to 1,500 mg, with high oral bioavailability (> 95%) and a low oral clearance (3.4–4.2 L/h, equaling < 5% of liver blood flow) . The drug also has a similar pharmacokinetic profile between Japanese and Caucasian subjects following single and multiple dosing, showing the same dose proportionality .
Action Environment
It is known that factors such as the patient’s age, body weight, and concomitant use of other antiepileptic drugs can influence the pharmacokinetics and thus the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Carisbamate plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated sodium channels and hyperpolarization-activated cation channels, leading to the suppression of these currents . The interaction with sodium channels involves binding to specific amino acid residues, resulting in the inhibition of repetitive neuronal firing . Additionally, this compound affects the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, altering their gating kinetics and reducing the strength of voltage-dependent hysteresis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In electrically excitable cells, such as neurons, this compound suppresses voltage-gated sodium currents and hyperpolarization-activated cation currents . This suppression leads to a decrease in neuronal excitability and a reduction in seizure activity. This compound also influences cell signaling pathways by modulating ion channel activity, which can impact gene expression and cellular metabolism . These effects contribute to its potential therapeutic benefits in treating epilepsy and other neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels and HCN channels. By binding to specific amino acid residues in these channels, this compound inhibits their activity, leading to a reduction in neuronal excitability . This inhibition is believed to be responsible for its anticonvulsant effects. Additionally, this compound may modulate other ion channels and receptors, further contributing to its therapeutic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can effectively suppress voltage-gated sodium currents and hyperpolarization-activated cation currents in a concentration-dependent manner . The stability and degradation of this compound in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various experimental models . Continuous exposure to this compound can lead to sustained suppression of ion channel activity, which may contribute to its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of symptomatic infantile spasms, this compound was found to acutely suppress spasms at doses of 30 mg/kg and 60 mg/kg without detectable toxicity or mortality . Higher doses of this compound have been associated with increased anticonvulsant effects, but also with a higher incidence of adverse effects such as dizziness and drowsiness . These findings suggest that this compound has a dose-dependent therapeutic window, with optimal efficacy achieved at specific dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites Its interaction with metabolic enzymes suggests that this compound may influence the overall metabolic profile of cells and tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is believed to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The transport of this compound within cells may involve specific transporters and binding proteins, although these mechanisms have not been fully elucidated. The distribution of this compound within tissues is likely influenced by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
Its interaction with ion channels and receptors suggests that this compound may be localized to specific cellular compartments where these channels and receptors are present
Vorbereitungsmethoden
Carisbamate can be synthesized through various synthetic routes. One common method involves the reaction of chlorophenyl ethanol with carbamoyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Carisbamate unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu ergeben.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlorogruppe.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Carisbamate ist strukturell ähnlich wie Felbamate, einem anderen Antikonvulsivum . this compound hat in klinischen Studien ein breiteres Spektrum an Antikonvulsiva-Aktivität und ein besseres Sicherheitsprofil gezeigt . Andere ähnliche Verbindungen umfassen Levetiracetam und Dantrolen, die beide auf ihre neuroprotektiven Wirkungen untersucht wurden . Die einzigartige Fähigkeit von this compound, mehrere Ionenkanäle zu modulieren, hebt es von diesen anderen Verbindungen ab .
Eigenschaften
IUPAC Name |
[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426076 | |
| Record name | Carisbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194085-75-1 | |
| Record name | Carisbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194085-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carisbamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carisbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARISBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Carisbamate impact neuronal activity?
A1: this compound exhibits inhibitory effects on both voltage-gated sodium channels (NaV) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels []. These actions contribute to its ability to suppress neuronal excitability, a key factor in its anticonvulsant properties.
Q2: Does this compound affect neurotransmitter systems?
A2: Research suggests that this compound can modulate monoaminergic systems. Studies in rats have shown that prolonged administration of this compound can decrease the firing activity of serotonin neurons in the dorsal raphe nucleus, while simultaneously enhancing serotonin transmission in the forebrain []. This effect is attributed to potential desensitization of terminal 5-HT1B autoreceptors.
Q3: Are there any neuroprotective effects associated with this compound?
A3: Preclinical studies, particularly in the lithium-pilocarpine model of epilepsy, have revealed potential neuroprotective properties of this compound [, , ]. These protective effects are linked to modulations in neuronal and astrocytic metabolism, particularly in brain regions vulnerable to seizure-induced damage.
Q4: How does this compound influence astrocyte function?
A4: this compound demonstrates a significant impact on astrocyte metabolism, particularly in the context of epilepsy models. Research suggests that this compound can differentially modulate astrocytic mitochondrial metabolism, potentially influencing the outcome of treatment [].
Q5: What are the potential downstream effects of this compound's interactions with neuronal targets?
A5: this compound's actions on ion channels and neurotransmitter systems can lead to several downstream effects, including:
- Reduced neuronal excitability: By inhibiting NaV and HCN channels, this compound can dampen excessive neuronal firing, a hallmark of epileptic activity [].
- Modulation of neurotransmitter release: this compound's impact on monoaminergic systems may influence the release and signaling of neurotransmitters like serotonin, contributing to its therapeutic effects [, ].
- Neuroprotection: this compound's potential to protect neurons from seizure-induced damage is likely mediated through its influence on metabolic processes and cellular stress responses [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: this compound, chemically known as (S)-(-)-2-O-carbamoyl-1-O-chlorophenyl-ethanol, has the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol.
Q7: How is this compound typically characterized using spectroscopic techniques?
A7: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are instrumental in this compound's characterization:
- NMR: 1H and 13C NMR spectroscopy provide detailed structural information, enabling the identification of this compound and its potential degradation products [].
- MS: Coupled with separation techniques like Liquid Chromatography (LC-MS/MS), MS allows for sensitive and selective quantification of this compound in biological samples [, ].
Q8: What analytical methods are employed to quantify this compound?
A8: Several analytical techniques are used to quantify this compound:
- LC-MS/MS: This highly sensitive and specific method is commonly used for quantifying this compound in biological matrices like plasma [, ].
- HPLC: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, offers a robust approach for quantifying this compound in pharmaceutical formulations [].
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is well absorbed after oral administration []. It exhibits extensive metabolism, primarily via carbamate ester hydrolysis [].
Q10: What are the primary metabolic pathways of this compound?
A10: The primary metabolic route for this compound is carbamate ester hydrolysis, mainly occurring in the liver []. This process leads to the formation of several metabolites, some of which may contribute to its therapeutic effects.
Q11: Does this compound interact with other drugs?
A11: While this compound generally displays a favorable drug interaction profile, some interactions have been reported:
- Warfarin: Co-administration with this compound can increase the elimination half-life of warfarin, although this effect is not considered clinically significant at standard doses [].
- Other Antiepileptic Drugs: Clinical trials haven't identified any significant interactions between this compound and commonly used antiepileptic drugs like Carbamazepine, Valproate, and Lamotrigine [, ].
Q12: How does hepatic impairment affect this compound pharmacokinetics?
A12: Hepatic impairment can alter this compound's pharmacokinetic parameters. Studies show that moderate hepatic impairment significantly increases this compound's exposure, mainly due to reduced intrinsic hepatic clearance []. This underscores the importance of dosage adjustments in patients with liver dysfunction.
Q13: What types of epilepsy has this compound been investigated for?
A13: this compound has been investigated as an adjunctive treatment for various types of epilepsy:
- Focal Epilepsy: Multiple clinical trials have explored this compound's efficacy in reducing seizure frequency in adults with drug-resistant focal epilepsy [, , ].
- Lennox-Gastaut Syndrome: Research is ongoing to assess this compound's potential in managing Lennox-Gastaut Syndrome, a severe form of epilepsy often resistant to conventional therapies [].
Q14: Has this compound demonstrated efficacy in other neurological conditions?
A14: Beyond epilepsy, this compound has been explored for its therapeutic potential in other neurological conditions:
- Essential Tremor: A proof-of-concept study examining this compound for essential tremor didn't reveal significant improvements in tremor severity compared to placebo [].
Q15: What are the limitations of current this compound research?
A15: While promising, this compound research faces certain limitations:
Q16: What is the safety profile of this compound?
A16: this compound generally exhibits a favorable safety profile, but some adverse events have been reported in clinical trials:
- Common side effects: Dizziness, headache, somnolence, and nausea are among the most frequently reported side effects associated with this compound use [, , ].
Q17: Are there specific considerations for this compound use in patients with hepatic impairment?
A17: Given its metabolism in the liver, careful consideration is required when using this compound in patients with hepatic impairment. Dosage adjustments are often necessary to mitigate the risk of adverse effects due to altered drug clearance [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


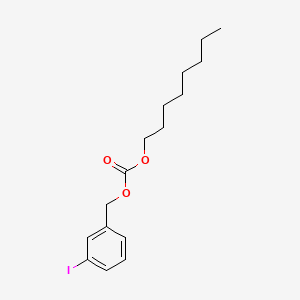
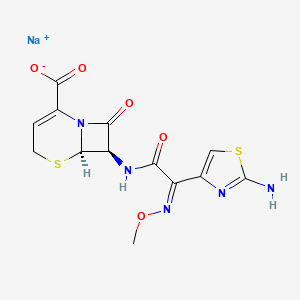
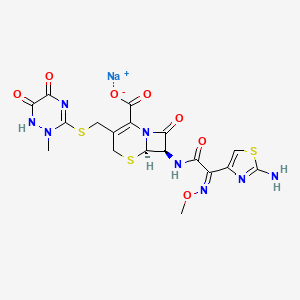
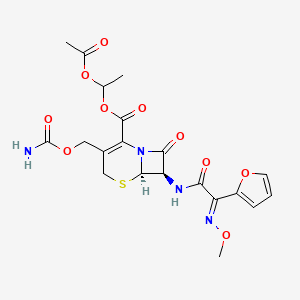
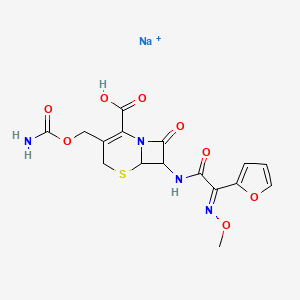
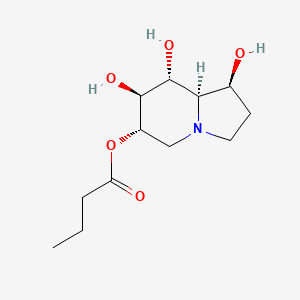
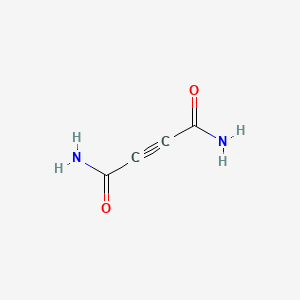
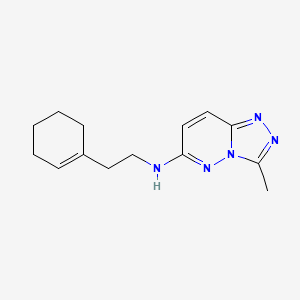
![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)
